

Comprehensive Characterization Guide: UV-Vis Absorption of 5-Chloro-3-methylbenzisoxazole

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Compound of Interest

Compound Name: *1,2-Benzisoxazole, 5-chloro-3-methyl-*

CAS No.: 28909-34-4

Cat. No.: B3350600

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Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 36953-39-4) is a pharmacophore scaffold used in the synthesis of atypical antipsychotics and anticonvulsants. Its spectral signature is distinct from its acyclic precursors, specifically the 2-hydroxy-5-chloroacetophenone oxime.

Accurate determination of the UV absorption maxima (

) is essential for:

- Reaction Monitoring: Confirming cyclization of the oxime.
- HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-to-noise ratios.
- Purity Profiling: Distinguishing the product from phenolic impurities.

Spectral Profile & Absorption Maxima

The UV-Vis spectrum of 5-chloro-3-methylbenzisoxazole in methanol typically exhibits two primary absorption bands characteristic of the benzo-fused isoxazole system.

Typical Absorption Data

| Band Assignment | Wavelength () | Molar Absorptivity () | Electronic Transition |
|--------------------|----------------|------------------------|--------------------------|
| Primary (K-Band) | 254 – 258 nm | High () | (Benzenoid/Heterocyclic) |
| Secondary (B-Band) | 298 – 302 nm | Moderate () | (Fine structure) |

Note: Values are solvent-dependent. A bathochromic shift of 2–5 nm is often observed in polar aprotic solvents (e.g., DMSO) compared to methanol.

Mechanism of Absorption

The 1,2-benzisoxazole core possesses a continuous cyclic

-electron system. The 5-chloro substituent acts as an auxochrome, donating electron density into the ring via the mesomeric effect (+M), which causes a red shift (bathochromic) relative to the unsubstituted parent compound (Parent

nm). The 3-methyl group contributes a minor hyperchromic effect.

Comparative Analysis: Product vs. Precursor

The most critical challenge in synthesizing this compound is differentiating it from the starting material, 2-hydroxy-5-chloroacetophenone oxime.

The "pH-Shift" Validation Protocol

This is a self-validating experimental check. The precursor contains a free phenolic hydroxyl group, while the product (benzisoxazole) does not.

| Feature | 5-Chloro-3-methylbenzoxazole (Product) | 2-Hydroxy-5-chloroacetophenone Oxime (Precursor) |
|--------------------------|---|--|
| Chromophore | Fused Bicyclic Aromatic | Acyclic Conjugated Phenol |
| Neutral pH UV | nm | nm |
| Alkaline pH (0.1 N NaOH) | No Shift (Spectrum Stable) | Red Shift (moves to nm) |
| Explanation | Ether linkage is chemically inert to mild base. | Phenolic proton deprotonates, forming a phenolate anion with extended conjugation. |

Expert Insight: If your sample exhibits a significant spectral shift upon adding a drop of NaOH, the cyclization is incomplete.

Experimental Methodologies

Protocol A: Determination of

Objective: Accurate spectral characterization for analytical standards.

- Stock Preparation: Dissolve 10 mg of 5-chloro-3-methylbenzoxazole in 100 mL of HPLC-grade Methanol (Concentration:).
- Working Standard: Dilute 1.0 mL of Stock into 10 mL of Methanol ().
- Blanking: Use pure HPLC-grade Methanol in the reference cell.
- Scanning:

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
- Range: 200 nm to 400 nm.
- Scan Speed: Medium (approx. 200 nm/min).
- Slit Width: 1.0 nm.
- Data Processing: Determine the peak maxima using the first derivative method () to resolve overlapping bands.

Protocol B: HPLC Detection Wavelength Selection

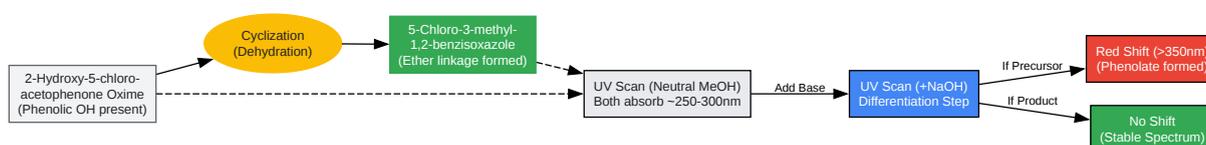
Objective: Optimize sensitivity for impurity profiling.

- For Trace Impurities: Use 254 nm.[1] This aligns with the intense K-band, providing maximum sensitivity for low-level detection.
- For Assay/Purity: Use 300 nm. This aligns with the secondary band. While less sensitive, it is more selective and less prone to interference from solvent cut-offs or non-conjugated aliphatic impurities.

Visualizations

Synthesis and Spectral Monitoring Pathway

The following diagram illustrates the chemical transformation and the logic for UV monitoring.



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Caption: Logical workflow for distinguishing the target benzisoxazole from its oxime precursor using UV spectral shifts.

References

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